molecular formula C15H19NO4 B139430 2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid CAS No. 149353-95-7

2-(Tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid

Cat. No. B139430
M. Wt: 277.31 g/mol
InChI Key: FOOWPXAXLKCQAE-UHFFFAOYSA-N
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Patent
US08357717B2

Procedure details

Lithium hydroxide monohydrate (5.8 g, 0.136 mol) dissolved in water (73 ml) was added to a solution of 2-tert-butyl 7-methyl-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate (7.9 g, 0.027 mol) in methanol (110 ml), and the mixture was stirred for 4 h. The solvent was removed in vacuo. Water and diethyl ether were added to the residue, and the phases were separated. The aqueous phase was adjusted to an acidic pH with dilute aqueous HCl solution and extracted with ethyl acetate. The organic phase was dried over magnesium sulfate, filtered and concentrated in vacuo. The resulting crude product was used directly in the following stage. Yield: 5.8 g (76%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Name
Quantity
73 mL
Type
solvent
Reaction Step One
Name
2-tert-butyl 7-methyl-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
Quantity
7.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[C:5]1([C:22]([O-:24])=[O:23])[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][N:11]([C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[CH2:12]2)=[CH:7][CH2:6]1>O.CO>[C:18]([O:17][C:15]([N:11]1[CH2:10][CH2:9][C:8]2[C:13](=[CH:14][C:5]([C:22]([OH:24])=[O:23])=[CH:6][CH:7]=2)[CH2:12]1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:0.1.2|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
73 mL
Type
solvent
Smiles
O
Step Two
Name
2-tert-butyl 7-methyl-3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate
Quantity
7.9 g
Type
reactant
Smiles
CC1(CC=C2CCN(CC2=C1)C(=O)OC(C)(C)C)C(=O)[O-]
Name
Quantity
110 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Water and diethyl ether were added to the residue
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC(=CC=C2CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.